The Chemical Architecture and Biological Interface of MOMBA (4-Methoxy-3-methylbenzoic acid): A Technical Guide
The Chemical Architecture and Biological Interface of MOMBA (4-Methoxy-3-methylbenzoic acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 4-Methoxy-3-methylbenzoic acid, commonly known as MOMBA. MOMBA has been identified as a potent and selective synthetic agonist for the engineered human Free Fatty Acid Receptor 2 (hFFA2) Designer Receptor Exclusively Activated by Designer Drugs (DREADD). This document details the physicochemical characteristics of MOMBA, provides a putative synthesis protocol, and outlines experimental methodologies for assessing its biological function, particularly in the context of hFFA2-DREADD activation and subsequent downstream signaling events such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of FFA2 signaling and the development of novel therapeutics targeting this receptor.
Chemical Structure and Properties of MOMBA
MOMBA is an aromatic carboxylic acid with the systematic IUPAC name 4-Methoxy-3-methylbenzoic acid. Its structure consists of a benzene (B151609) ring substituted with a carboxyl group, a methoxy (B1213986) group, and a methyl group at positions 1, 4, and 3, respectively.
Chemical Structure:
Image Source: PubChem CID 2759583
Table 1: Physicochemical Properties of MOMBA
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [3] |
| CAS Number | 6880-04-2 | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 192-199 °C | [4] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)OC | [2] |
| InChI | InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) | [5] |
Experimental Protocols
Synthesis of 4-Methoxy-3-methylbenzoic acid (MOMBA)
The following is a putative synthesis protocol for MOMBA, adapted from general methods for the methylation of hydroxybenzoic acids.
Materials:
-
3-Hydroxy-4-methylbenzoic acid
-
Dimethyl sulfate (B86663) (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
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Water
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Filtration apparatus
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pH paper
Procedure:
-
In a round-bottom flask, suspend 3-hydroxy-4-methylbenzoic acid in methanol.
-
While stirring, add a solution of sodium hydroxide in water dropwise.
-
To the resulting solution, add dimethyl sulfate dropwise. The temperature of the reaction mixture may increase.
-
After the addition of dimethyl sulfate is complete, reflux the mixture for several hours to ensure the completion of the methylation reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.
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Filter the precipitate, wash with cold water to remove any inorganic salts, and dry the crude 4-Methoxy-3-methylbenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterize the final product by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.
Biological Assays
This protocol describes the measurement of MOMBA's ability to inhibit forskolin-stimulated cAMP production in cells expressing the hFFA2-DREADD receptor.
Materials:
-
HEK293 cells stably expressing the hFFA2-DREADD receptor
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Cell culture medium (e.g., DMEM)
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MOMBA stock solution (in a suitable solvent like DMSO)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
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96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed the hFFA2-DREADD expressing HEK293 cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer.
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Prepare serial dilutions of MOMBA in the stimulation buffer.
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Add the different concentrations of MOMBA to the wells and incubate for a pre-determined time at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
Perform the cAMP detection assay following the kit's protocol.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each MOMBA concentration and determine the IC₅₀ value.
This protocol outlines a method to assess the effect of MOMBA on the secretion of GLP-1 and PYY from isolated murine colonic crypts from hFFA2-DREADD-HA expressing mice.[6]
Materials:
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hFFA2-DREADD-HA expressing mice
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Krebs-bicarbonate buffer
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Collagenase
-
MOMBA
-
IBMX (3-isobutyl-1-methylxanthine, as a positive control)
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ELISA kits for GLP-1 and PYY
-
Incubator
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Centrifuge
Procedure:
-
Isolate the colon from hFFA2-DREADD-HA expressing mice and wash with ice-cold Krebs-bicarbonate buffer.
-
Cut the colon into small pieces and incubate with collagenase to digest the tissue and release the crypts.
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Filter the cell suspension to remove undigested tissue and collect the isolated crypts by centrifugation.
-
Resuspend the crypts in fresh buffer and pre-incubate at 37°C.
-
Add different concentrations of MOMBA or control substances (e.g., vehicle, IBMX) to the crypt suspension and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
After incubation, centrifuge the crypt suspension to pellet the cells.
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Collect the supernatant, which contains the secreted GLP-1 and PYY.
-
Measure the concentration of GLP-1 and PYY in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the hormone secretion to the total protein content of the crypts.
Signaling Pathway and Workflow Diagrams
FFA2 Signaling Pathway
Activation of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR), by agonists such as short-chain fatty acids or synthetic ligands like MOMBA (in the case of the engineered hFFA2-DREADD), can initiate multiple downstream signaling cascades. FFA2 is known to couple to both Gαi/o and Gαq/11 families of G proteins.[7]
-
Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with anti-inflammatory effects.
-
Gαq/11 Pathway: Coupling to Gαq/11 proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is implicated in various cellular responses, including hormone secretion.[8]
-
β-Arrestin Pathway: Like many GPCRs, FFA2 can also signal through β-arrestin pathways, which can mediate G protein-independent signaling and receptor internalization.
Caption: FFA2 signaling pathways initiated by MOMBA.
Experimental Workflow for Assessing MOMBA Activity
The following diagram illustrates a typical experimental workflow to characterize the biological activity of MOMBA on hFFA2-DREADD.
Caption: Workflow for MOMBA's biological activity assessment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]
- 8. mdpi.com [mdpi.com]
